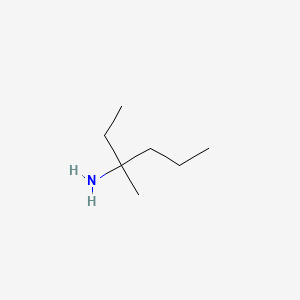
3-Methylhexan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhexan-3-amine is an organic compound classified as a tertiary amine It is characterized by a hexane backbone with a methyl group and an amine group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylhexan-3-amine can be synthesized through several methods, including:
Alkylation of Ammonia: This involves the reaction of a halogenoalkane with ammonia in ethanol under sealed conditions.
Reduction of Nitriles: Nitriles can be reduced using lithium tetrahydridoaluminate (III) in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production often involves the alkylation of ammonia due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors under controlled temperature and pressure to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions with halogenoalkanes to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate (III) is often used as a reducing agent.
Substitution: Halogenoalkanes and acid chlorides are frequently used in substitution reactions.
Major Products:
Oxidation: Amides and nitriles.
Reduction: Primary and secondary amines.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
3-Methylhexan-3-amine has diverse applications in scientific research:
Wirkmechanismus
3-Methylhexan-3-amine acts as an indirect sympathomimetic agent. It constricts blood vessels, affecting the heart, lungs, and reproductive organs. Additionally, it causes bronchodilation, inhibits peristalsis in the intestines, and has diuretic effects . The compound exerts its effects by binding to alpha-adrenergic receptors and activating them, leading to the release of norepinephrine .
Vergleich Mit ähnlichen Verbindungen
Tuaminoheptane: Another aliphatic amine used as a nasal decongestant.
Isometheptene: Used in the pharmaceutical industry for its vasoconstrictive properties.
Uniqueness: 3-Methylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tertiary amine structure makes it less reactive compared to primary and secondary amines, providing stability in various chemical reactions .
Eigenschaften
Molekularformel |
C7H17N |
|---|---|
Molekulargewicht |
115.22 g/mol |
IUPAC-Name |
3-methylhexan-3-amine |
InChI |
InChI=1S/C7H17N/c1-4-6-7(3,8)5-2/h4-6,8H2,1-3H3 |
InChI-Schlüssel |
HGNVEXMJZVUWJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
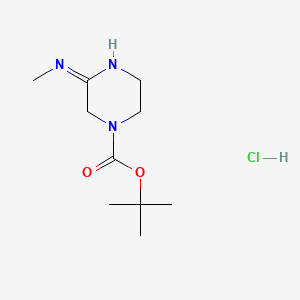

![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
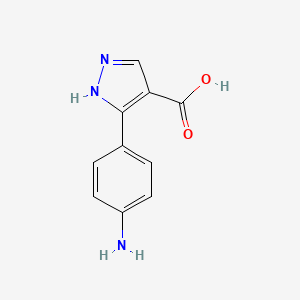
![3-Oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine dihydrochloride](/img/structure/B13497821.png)
![6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-ol, Mixture of diastereomers](/img/structure/B13497828.png)

![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
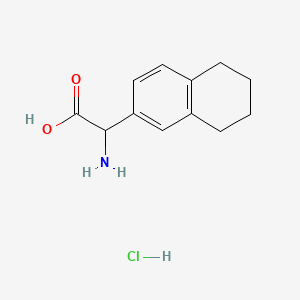
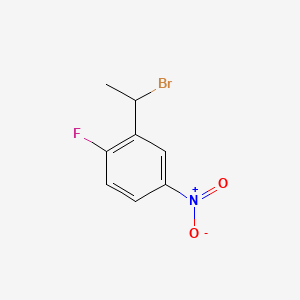
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

